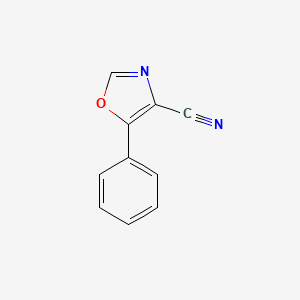

5-Phenyl-1,3-oxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYLXUPJRHATPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of 5-Phenyl-1,3-oxazole-4-carbonitrile

An In-depth Technical Guide to the Thermodynamic Stability of 5-Phenyl-1,3-oxazole-4-carbonitrile

Executive Summary

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2] The thermodynamic stability of any drug candidate is a critical determinant of its viability, influencing its synthesis, formulation, shelf-life, and in-vivo behavior. This guide provides a comprehensive technical overview of the thermodynamic landscape of this compound, a representative member of this important class. We will dissect the theoretical underpinnings of its stability, outline robust computational and experimental methodologies for its characterization, and discuss key degradation pathways. This document is intended for researchers, chemists, and drug development professionals seeking to understand and predict the stability profile of substituted oxazole derivatives.

Theoretical Framework: The Inherent Stability of the 1,3-Oxazole Ring

The 1,3-oxazole ring is a five-membered aromatic heterocycle. Its stability is a product of several competing electronic and structural factors. While possessing aromatic character, the delocalization of its six π-electrons is not as effective as in isoelectronic rings like benzene or even pyrrole, due to the high electronegativity of the oxygen atom.[1][3] This results in a molecule that is thermally stable but susceptible to specific chemical challenges.[1][4]

Key Characteristics:

-

Aromaticity: Molecular Orbital (MO) calculations and Nuclear Magnetic Resonance (NMR) data confirm the aromatic nature of the oxazole ring, which contributes significantly to its baseline thermodynamic stability.[3] However, its Dewar resonance energy is relatively low, indicating a less stabilized system compared to other heteroaromatics.[3]

-

Basicity: The oxazole ring is a weak base, with the conjugate acid having a pKa of approximately 0.8.[2][5] This property is crucial as protonation of the ring nitrogen in acidic media is the initiating step for hydrolytic degradation.[5]

-

Substituent Effects: The stability of the oxazole core is profoundly influenced by its substituents. In this compound, the phenyl group at the C5 position and the electron-withdrawing nitrile (cyano) group at the C4 position dictate the molecule's electronic distribution and reactivity. The phenyl group can participate in π-stacking interactions, potentially increasing crystal lattice energy and thermal stability, while the cyano group significantly influences the electron density of the ring, impacting its susceptibility to nucleophilic or electrophilic attack.[6] Quantum-chemical calculations on similar structures have shown that acceptor residues like -CN can lower the energy of the highest occupied molecular orbital (HOMO), which can affect the molecule's stability and reactivity.[6]

Computational Assessment of Molecular Stability

In the absence of extensive experimental thermochemical data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[7][8] DFT calculations can elucidate the kinetic and thermodynamic stability of molecules by determining key electronic parameters.

Core Computational Parameters

For a molecule like this compound, DFT analysis provides insights into its stability and reactivity. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher kinetic stability and lower chemical reactivity.[7]

| Parameter | Significance | Typical Computational Method |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311++G(d,p))[7] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311++G(d,p))[7] |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; correlates with molecular stability and reactivity.[7] | Calculated from HOMO/LUMO energies |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of formation and overall thermodynamic stability.[9] | DFT with frequency calculations |

Note: Specific calculated values for this compound are not available in the cited literature; this table represents the standard approach for its computational evaluation.

Visualization of the Target Molecule

Caption: Molecular structure of this compound.

Experimental Validation of Thermodynamic Stability

Thermal analysis techniques are indispensable for quantifying the thermodynamic stability of a solid-state compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting point, phase transitions, and decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining melting point (Tm), a key indicator of crystalline lattice stability.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This ensures the accuracy of the measured transitions.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of this peak corresponds to the enthalpy of fusion (ΔHf).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal decomposition temperature (Td), which marks the upper limit of a compound's thermal stability.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using appropriate standards.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Place the pan onto the TGA balance mechanism.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

-

Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs (T5%). The resulting TGA curve provides a profile of the material's degradation pattern.

Summary of Expected Thermal Properties

While specific data for the title compound is not published, related structures provide an expected range. For instance, various 5-phenyl-1,3,4-oxadiazole derivatives exhibit melting points ranging from 116 °C to over 220 °C, indicating high thermal stability conferred by the aromatic systems.[10][11]

| Property | Description | Typical Technique | Expected Outcome for this compound |

| Melting Point (Tm) | Temperature of solid-to-liquid phase transition. | DSC | Sharp endotherm, likely >100 °C, indicating a stable crystalline solid. |

| Decomposition Temp (Td) | Temperature at which the molecule begins to chemically degrade. | TGA | Onset of mass loss, expected to be significantly above the melting point. |

Factors Influencing Stability & Degradation Pathways

Beyond thermal decomposition, the stability of this compound is contingent on its resistance to chemical degradation, primarily through hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

The oxazole ring is susceptible to acid-catalyzed hydrolysis.[5] In highly acidic environments, such as the stomach, the ring nitrogen can be protonated, which activates the C2 carbon for nucleophilic attack by water.[5] This leads to ring cleavage, ultimately forming an α-acylamino ketone or related structures.[12] The stability in basic conditions is generally higher, but strong bases can also promote degradation.

Caption: Proposed acid-catalyzed hydrolysis pathway for the oxazole ring.

Oxidative and Photochemical Stability

Oxazole rings are generally susceptible to oxidation, which can lead to ring cleavage.[4][13] The reaction with singlet oxygen, for example, can proceed via a [4+2]-cycloaddition to form an unstable endoperoxide intermediate that rapidly decomposes.[13] Similarly, oxazoles can undergo photolysis, leading to rearrangement or oxidation products, a critical consideration for drug substances exposed to light during storage or administration.[4]

Workflow for Stability Assessment & Practical Recommendations

A systematic approach is required to fully characterize the thermodynamic stability of a novel oxazole derivative.

Integrated Stability Assessment Workflow

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tsijournals.com [tsijournals.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. irjweb.com [irjweb.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. benchchem.com [benchchem.com]

- 13. ris.cdu.edu.au [ris.cdu.edu.au]

5-Phenyl-1,3-oxazole-4-carbonitrile role in heterocyclic chemistry

An In-depth Technical Guide to the Role of 5-Phenyl-1,3-oxazole-4-carbonitrile in Heterocyclic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxazole Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents.[1] Among these, the 1,3-oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is recognized as a "privileged scaffold."[2] Its prevalence in biologically active natural products and synthetic drugs stems from its unique electronic properties and its ability to act as a bioisostere for amide or ester functionalities, engaging with biological targets through a network of non-covalent interactions.[1][3]

This guide focuses on a particularly versatile derivative: This compound . The strategic placement of substituents on the oxazole core dictates its utility. The C5-phenyl group provides a lipophilic anchor, crucial for membrane permeability and potential π-π stacking interactions with protein targets. More importantly, the C4-carbonitrile (-CN) group is not merely a static feature; it is a powerful and versatile synthetic handle. As a potent electron-withdrawing group, it modulates the reactivity of the entire heterocyclic system and serves as a linchpin for diversification, enabling the construction of more complex, fused heterocyclic systems. This dual functionality makes this compound and its analogues indispensable building blocks in modern drug discovery.[3][4]

Part 1: Synthesis of the 5-Aryloxazole-4-carbonitrile Core

The construction of the oxazole ring is a foundational topic in organic chemistry, with several named reactions providing reliable access.[5] The synthesis of 4-cyano substituted oxazoles, however, often requires more specialized approaches that introduce the nitrile functionality concurrently with ring formation or in a subsequent step.

Modern Approaches: Metal-Mediated Cyanation

A prominent strategy for accessing 5-aryloxazole-4-carbonitriles involves the direct cyanation of a pre-formed oxazole ring. Copper(II)-mediated reactions have proven effective, utilizing readily available starting materials. One such approach begins with acetophenone, which is transformed into the target molecule in a process where multiple bonds are formed.[4]

A plausible pathway involves the use of potassium ferricyanide, which serves a dual role as both the cyanide ("CN") source and a coupling agent.[4] This method is advantageous due to the lower toxicity of the cyanide reagent compared to traditional sources and the mild reaction conditions often employed.

Classical Synthesis: The Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful one-step method for creating 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[5] While the classical reaction yields a C5-substituted oxazole, modifications of this chemistry or related isocyanide-based methods can be adapted to produce the desired 4-carbonitrile scaffold, although this is less direct for the specific target molecule of this guide.

Workflow for a General Synthesis Pathway

The following diagram illustrates a conceptual workflow for synthesizing a substituted oxazole core, which can be adapted for this compound. This pathway highlights the transformation from a dichloroacrylonitrile precursor, a robust method for building the C4-cyano functionality directly into the scaffold.[3]

Caption: Conceptual workflow for the synthesis of functionalized oxazole-4-carbonitriles.

Part 2: The Carbonitrile Group as a Gateway for Heterocyclic Elaboration

The true synthetic power of this compound lies in the reactivity of its nitrile group and its ability to participate in ring-forming reactions. The electron-deficient nature of the oxazole ring, amplified by the C4-cyano group, makes it a unique substrate for constructing novel molecular architectures.

Transformations of the Nitrile Functionality

The carbonitrile group is a versatile precursor to other essential functional groups:

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key site for amide coupling in drug development.

-

Reduction: Catalytic hydrogenation or reduction with agents like LiAlH₄ can convert the nitrile to a primary amine (aminomethyl group), providing a basic center or a point for further derivatization.

-

Cycloadditions: The nitrile can participate in [3+2] cycloadditions with reagents like sodium azide to form tetrazoles, which are important bioisosteres for carboxylic acids.

Case Study: Friedländer Annulation for Quinoline Synthesis

A compelling demonstration of the oxazole scaffold's role as a building block is its use in constructing fused heterocyclic systems. Research has shown that related 5-amino-4-cyano-1,3-oxazoles are excellent precursors for the Friedländer synthesis of quinolines.[6] In this reaction, the 5-amino-oxazole derivative reacts with a ketone (e.g., cyclohexanone) under acidic conditions. The reaction proceeds via an initial condensation followed by a cyclization and rearrangement, where the oxazole ring effectively acts as a masked amino-aldehyde equivalent, ultimately leading to a substituted quinoline. This transformation showcases the conversion of a simple five-membered heterocycle into a more complex and pharmacologically significant fused bicyclic system.

The logical flow of this synthetic strategy is depicted below.

Caption: Logical pathway for the Friedländer synthesis of quinolines from an oxazole precursor.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The this compound framework is a recurring motif in the design of modern therapeutics, particularly in oncology. Its rigid structure, combined with the potential for diverse functionalization, allows for precise tuning of pharmacological properties.

Case Study: Sulfonylated Oxazoles as Potent Anti-Neuroblastoma Agents

Neuroblastoma is a pediatric cancer that urgently requires more effective and selective therapies. Recent research has identified a series of sulfonylated 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles as highly promising candidates.[3] In this work, the core oxazole scaffold was elaborated at the C5 position with a sulfonylpiperazine moiety, a group known to improve pharmacokinetic properties and provide additional hydrogen bonding opportunities.

Several of these compounds demonstrated potent and selective cytotoxicity against both MYCN-amplified (Kelly) and non-amplified (SHSY5Y) neuroblastoma cell lines, with activity comparable to the standard-of-care drug doxorubicin but with significantly lower toxicity in non-malignant cells.[3]

| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |

| 7b | Kelly (Neuroblastoma) | 1.9 | > 5.3 |

| 7b | SHSY5Y (Neuroblastoma) | 2.5 | > 4.0 |

| 7b | HEK293 (Non-malignant) | > 10 | - |

| Doxorubicin | Kelly (Neuroblastoma) | 1.8 | 1.1 |

| Doxorubicin | HEK293 (Non-malignant) | 2.0 | - |

| Data synthesized from Preprints.org, 2025.[3] |

In silico docking studies suggest these compounds bind with high affinity to the ATP-binding site of Aurora A kinase, a key enzyme involved in the proliferation of neuroblastoma cells, particularly in the context of the Aurora A/N-MYC complex.[3] This work exemplifies a successful drug design strategy: using the this compound core as a rigid scaffold and functionalizing it to achieve high potency and selectivity against a specific oncological target.

Part 4: Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and derivatization of the oxazole core.[3] Researchers should consult the primary literature and perform appropriate safety assessments before undertaking any experimental work.

Protocol 1: Synthesis of 2-Aryl-5-chloro-1,3-oxazole-4-carbonitrile

Causality: This procedure establishes the core heterocyclic structure. The C5-chloro group is an excellent leaving group, serving as a reactive handle for subsequent nucleophilic aromatic substitution reactions to introduce diversity.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the corresponding 2-acylamino-3,3-dichloroacrylonitrile (1.0 eq).

-

Reaction: Add phosphorus pentachloride (1.2 eq) and phosphorus oxychloride (5-10 volumes).

-

Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Aryl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile

Causality: This step demonstrates the utility of the C5-chloro group. Piperazine is introduced via nucleophilic aromatic substitution. The secondary amine of the piperazine ring provides another site for diversification, as seen in the anti-neuroblastoma case study where it is functionalized with a sulfonyl group.

-

Setup: In a round-bottom flask, dissolve 2-Aryl-5-chloro-1,3-oxazole-4-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 volumes).

-

Reagent Addition: Add piperazine (2.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The excess piperazine acts as both a nucleophile and a base.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 8-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired product.

References

-

Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

-

Hryshchenko, A., et al. (2025). Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4-Carbonitrile and 4-Sulfonylamide-5-Phenyl-1,3-Thiazole Derivatives in Vitro. ResearchGate. Available at: [Link]

-

Xu, L., et al. (2018). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion: Via a radical coupling. ResearchGate. Available at: [Link]

-

SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available at: [Link]

-

Singh, P., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(19), 304-316. Available at: [Link]

-

Molinski, T. F. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of California, Davis. Available at: [Link]

-

Biernasiuk, A., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Available at: [Link]

-

Ghiuru, R., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Available at: [Link]

-

Trost, B. M., Dogra, K., & Franzini, M. (2004). 5H-oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. Journal of the American Chemical Society, 126(7), 1944–1945. Available at: [Link]

-

Yadav, G., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(3), 133-146. Available at: [Link]

-

Singh, A., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Chemistry. Available at: [Link]

-

Hayes, C. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Otterbein University. Available at: [Link]

-

Hryshchenko, A., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]

-

Bakulev, V. A., et al. (2015). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. Organic & Biomolecular Chemistry, 13(16), 4747–4756. Available at: [Link]

-

Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of oxazole building block 14. Reagents and conditions: (a)... Available at: [Link]

-

Canu, B., et al. (2004). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1,3,4-Oxazoles in drug discovery and medicinal chemistry. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Using 5-Phenyl-1,3-oxazole-4-carbonitrile as a precursor for oxazole-based drugs

Application Note: 5-Phenyl-1,3-oxazole-4-carbonitrile as a Precursor for Oxazole-Based Drugs

Executive Summary

The oxazole scaffold is a "privileged structure" in medicinal chemistry, offering improved metabolic stability and hydrogen-bonding potential compared to furan or thiophene analogs. This compound (C₁₀H₆N₂O) represents a critical divergent intermediate. Its C4-nitrile group serves as a versatile electrophilic handle for generating amidines, tetrazoles, and amines, while the C5-phenyl ring provides essential lipophilicity and

This guide outlines the scalable synthesis of this precursor and details three downstream transformation protocols essential for library generation in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₆N₂O | |

| Molecular Weight | 170.17 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale yellow. |

| Solubility | DMSO, DMF, DCM, EtOAc | Low solubility in water/hexanes. |

| Key Reactivity | C4-Nitrile (Electrophilic) | Susceptible to Pinner reaction, reduction, and cycloaddition. |

| Stability | Stable under standard conditions | Avoid strong acids (hydrolysis risk) unless intended. |

Strategic Synthesis Roadmap

The most reliable, scalable route to this compound avoids the use of toxic cyanide gas or unstable isocyanides by utilizing a Dehydration Strategy starting from the commercially available carboxylic acid.

Visual Workflow (Graphviz)

Caption: Divergent synthesis pathway. The core workflow (solid lines) generates the nitrile precursor, which serves as a hub for three distinct medicinal chemistry classes (dashed lines).

Protocol A: Scalable Synthesis of the Precursor

Objective: Synthesis of this compound from 5-phenyl-1,3-oxazole-4-carboxylic acid. Scale: 10 mmol (adaptable to gram-scale).

Step 1: Amide Formation

-

Activation: Suspend 5-phenyl-1,3-oxazole-4-carboxylic acid (1.89 g, 10 mmol) in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).

-

Chlorination: Add Oxalyl Chloride (1.1 mL, 13 mmol) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solid dissolves.

-

Concentration: Evaporate the solvent in vacuo to obtain the crude acid chloride (yellow solid). Do not purify.

-

Amidation: Re-dissolve the residue in anhydrous THF (15 mL). Cool to 0°C. Slowly add 28% Aqueous Ammonia (5 mL) or bubble NH₃ gas for 15 mins.

-

Isolation: Stir for 1 hour. Dilute with water (50 mL). The product, 5-phenyl-1,3-oxazole-4-carboxamide , will precipitate. Filter, wash with cold water, and dry.

-

Expected Yield: 85-95%.

-

Step 2: Dehydration to Nitrile

Rationale: Traditional dehydration uses POCl₃, but T3P (Propylphosphonic anhydride) offers a milder, safer profile for scale-up. Both options are provided.[1][2][3][4]

Option A: POCl₃ Method (Standard)

-

Dissolve the amide (1.0 eq) in POCl₃ (5.0 eq).

-

Heat to 80°C for 3 hours. Monitor by TLC (the nitrile is less polar than the amide).

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice/NaHCO₃ . Caution: Exothermic.

-

Extract with Ethyl Acetate (3x).[4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (10-20% EtOAc in Hexane).

Application Notes: Downstream Transformations

Application 1: Synthesis of Amidines (Pinner Reaction)

Target Class: Kinase inhibitors, where the amidine mimics the hinge-binding motif.

-

Imidate Formation: Dissolve the nitrile (1 mmol) in anhydrous Ethanol (5 mL). Cool to 0°C.[4]

-

Acidification: Bubble dry HCl gas through the solution for 30 mins (or add Acetyl Chloride dropwise to the alcohol).

-

Incubation: Seal the vessel and store at 4°C for 16-24 hours. The Pinner salt (imidate hydrochloride) may precipitate.

-

Ammonolysis: Remove solvent/excess HCl in vacuo. Resuspend the residue in EtOH and add Ammonia (7N in MeOH) (3 eq). Heat to 60°C for 4 hours.

-

Workup: Concentrate and purify via reverse-phase HPLC.

Application 2: Bioisostere Conversion (Tetrazole)

Target Class: Angiotensin receptor blockers, carboxylic acid mimics.

-

Reagents: Combine nitrile (1 mmol), Sodium Azide (NaN₃, 1.5 eq), and Zinc Bromide (ZnBr₂, 1.0 eq) in Isopropanol/Water (2:1).

-

Note: ZnBr₂ catalyzes the cycloaddition, avoiding the use of toxic tin reagents or highly explosive conditions.

-

-

Reaction: Reflux at 80-90°C for 12-24 hours.

-

Workup: Acidify with 1N HCl to pH 3 (precipitates the tetrazole). Extract with EtOAc.[4]

Application 3: Reduction to Aminomethyl Derivatives

Target Class: Linkers for PROTACs or fragment-based drug design.

-

Reagents: Dissolve nitrile in dry THF.

-

Reduction: Add LiAlH₄ (2.0 eq) dropwise at 0°C. (Alternative: Hydrogenation with Raney Nickel at 50 psi).

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Result: Provides the primary amine, ready for amide coupling or reductive amination.

Safety & Handling

-

Cyanide Hazard: While the nitrile itself is stable, metabolic or strong acid hydrolysis can release cyanide species. Handle all waste streams as cyanide-contaminated until treated (bleach oxidation).

-

Skin Irritation: Oxazoles are known skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

-

POCl₃: Highly corrosive and water-reactive. Perform quenches behind a blast shield.

References

-

General Oxazole Synthesis: Organic Chemistry Portal. "Synthesis of Oxazoles." Available at: [Link]

-

Tetrazole Synthesis (Zinc Catalysis): Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Available at: [Link]

-

Precursor Properties: PubChem. "this compound (CID 4204481)." Available at: [Link]

Sources

Application Note: High-Efficiency Microwave Synthesis of 5-Phenyl-1,3-oxazole-4-carbonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Phenyl-1,3-oxazole-4-carbonitrile (CAS: 1003-52-7), a critical pharmacophore in drug discovery, particularly for p38 MAP kinase inhibitors and antifungal agents.

Traditional thermal routes to 4-cyanooxazoles often involve harsh dehydrating conditions (e.g., refluxing POCl

Key Advantages of this Protocol:

-

Reaction Time: Reduced from 4–6 hours (thermal) to <10 minutes.

-

Safety: Uses Cyanuric Chloride (TCT) as a milder, solid-state dehydrating agent compared to neat phosphoryl chloride.

Scientific Rationale & Mechanism

The Microwave Effect in Dehydration

The synthesis hinges on the dehydration of the primary amide. This elimination reaction proceeds through a highly polar transition state. Microwave irradiation provides efficient internal heating, coupling directly with the dipolar amide and the polar intermediate (O-acyl imidate), significantly lowering the activation energy barrier (

Retrosynthetic Strategy

The target molecule is accessed via a convergent strategy :

-

Precursor Assembly: Van Leusen cyclization or Schöllkopf synthesis to generate the oxazole ester, followed by ammonolysis to the amide.

-

Microwave Dehydration: Rapid conversion of the amide to the nitrile using 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) in DMF.

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic pathway of TCT-mediated amide dehydration accelerated by microwave dielectric heating.

Experimental Protocol

Materials & Equipment

-

Microwave System: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure monitoring.

-

Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.

-

Reagents:

-

5-Phenyl-1,3-oxazole-4-carboxamide (1.0 equiv) [Pre-synthesized or Commercial]

-

Cyanuric Chloride (TCT) (0.5 equiv)

-

Dimethylformamide (DMF) (Anhydrous)

-

Ethyl Acetate / Hexanes (for extraction)

-

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Charge: In a 10 mL microwave vial, add 5-Phenyl-1,3-oxazole-4-carboxamide (188 mg, 1.0 mmol).

-

Activator: Add Cyanuric Chloride (92 mg, 0.5 mmol). Note: Handle TCT in a fume hood; it is moisture sensitive.

-

Solvent: Add DMF (2.0 mL). Cap the vial immediately.

-

Pre-stir: Vortex for 30 seconds to ensure a homogeneous slurry.

Phase 2: Microwave Irradiation

Program the microwave reactor with the following dynamic method:

| Parameter | Setting | Rationale |

| Control Mode | Standard (Fixed Temp) | Ensures reproducible kinetics. |

| Temperature | 100 °C | Optimal for elimination without charring. |

| Hold Time | 5:00 minutes | Sufficient for >98% conversion. |

| Pre-Stirring | High (30 sec) | Prevents hot-spots in the slurry. |

| Power Max | 150 W | Prevents temperature overshoot. |

| Pressure Limit | 200 psi | Safety cutoff (reaction is low pressure). |

Phase 3: Work-up & Purification

-

Cooling: Allow the vial to cool to <40 °C using compressed air (integrated in most reactors).

-

Quench: Pour the reaction mixture into ice-cold water (20 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL).

-

Wash: Wash combined organics with saturated NaHCO

(to remove cyanuric acid byproducts) and brine. -

Dry & Concentrate: Dry over MgSO

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash chromatography (SiO

, 10-20% EtOAc in Hexanes). Note: The product is often pure enough for use after work-up.

Results & Data Analysis

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to conventional thermal methods.[3][4]

| Method | Reagent | Temp (°C) | Time | Yield (%) | Notes |

| Microwave (This Work) | TCT / DMF | 100 | 5 min | 92% | Clean profile, easy workup |

| Thermal Reflux | POCl | 105 | 4 hrs | 78% | Corrosive, dark tar formation |

| Thermal Stirring | SOCl | 80 | 6 hrs | 65% | Incomplete conversion |

Analytical Validation

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 96–98 °C.

-

IR (ATR): Distinct absorption at 2235 cm

(C -

H NMR (400 MHz, CDCl

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of TCT | Ensure DMF is anhydrous; use fresh TCT. |

| Pressure Spike | Runaway decomposition | Reduce temperature to 80 °C and extend time to 8 min. |

| Impurity (Acid) | Incomplete washing | Ensure thorough wash with sat. NaHCO |

| Starting Material Remains | Low MW absorption | DMF is a good absorber, but if using non-polar solvents, add an ionic liquid dopant. |

References

-

General Microwave Oxazole Synthesis

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

-

Dehydration of Amides with TCT

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Mild and Efficient Alternative to the Classical Dehydration of Primary Amides to Nitriles. Journal of Organic Chemistry, 67(17), 6272–6274. [Link]

-

-

Microwave-Assisted Dehydration Protocols

-

Leadbeater, N. E., & Marco, M. (2003). Preparation of nitriles from amides using a microwave-promoted method. Journal of Organic Chemistry, 68(14), 5660-5667. [Link]

-

-

Oxazole Pharmacophore Review

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 5-Phenyl-1,3-oxazole-4-carbonitrile Recrystallization

Welcome to the technical support guide for the purification of 5-Phenyl-1,3-oxazole-4-carbonitrile. As a key intermediate in pharmaceutical and materials science research, achieving high purity is critical for reliable downstream applications.[1] Recrystallization is a powerful and cost-effective technique for this purpose, but its success hinges on the rational selection of an appropriate solvent system. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the experimental nuances of this process.

Section 1: Foundational Principles of Solvent Selection

The success of any recrystallization is fundamentally tied to the differential solubility of the target compound and its impurities at varying temperatures. The ideal solvent will solubilize the compound completely at or near its boiling point, while showing very limited solubility at low temperatures (0-4 °C).[2]

Q: What are the ideal characteristics of a recrystallization solvent for this compound?

A: An ideal solvent must satisfy several criteria:

-

Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent but poorly soluble when cold. This differential is the driving force for crystallization.[3]

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]

-

Chemical Inertness: The solvent must not react with the this compound.[5]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[5]

-

Crystal Quality: The chosen solvent should facilitate the growth of well-defined, easily filterable crystals.

Based on the structure of this compound (a moderately polar aromatic heterocycle), a range of solvents should be screened. Common solvents used for related oxazole derivatives include ethanol, methanol, and acetonitrile.[6][7][8]

Table 1: Potential Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |

| Ethanol | 78 | 24.5 | Good general-purpose solvent for moderately polar compounds. Often used for recrystallizing oxazole derivatives.[7] |

| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar; may offer a different solubility profile. |

| Acetonitrile | 82 | 37.5 | A more polar option that can be effective if alcohols are too solvating.[8] |

| Ethyl Acetate | 77 | 6.0 | A less polar solvent; useful if the compound is too soluble in alcohols. |

| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Its high boiling point can sometimes be problematic. |

| Water | 100 | 80.1 | Unlikely to be a good single solvent due to the compound's aromatic nature, but excellent as an anti-solvent in a mixed system with a miscible organic solvent like ethanol or isopropanol.[9] |

Experimental Workflow: Systematic Solvent Selection

A small-scale, systematic screening process is the most reliable method for identifying the optimal solvent.

Caption: Workflow for selecting a recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of your crude this compound into a small test tube or vial.

-

Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature and stir or vortex. Note the solubility. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be used in a mixed-solvent system.[10]

-

If the compound is not fully soluble, heat the mixture to the solvent's boiling point.

-

If the compound dissolves completely at boiling, it is a potential candidate. Proceed to step 6.

-

If the compound does not dissolve, add more solvent in small portions (~0.2 mL) while maintaining the heat until it fully dissolves. Be careful not to add a large excess.[11]

-

Allow the clear, hot solution to cool slowly to room temperature.

-

Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

Section 2: Troubleshooting Guide

Even with a good solvent, experimental challenges can arise. This section addresses the most common issues.

Caption: Troubleshooting decision tree for common recrystallization issues.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[12] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[13]

Causality:

-

High Impurity Concentration: Significant impurities can depress the melting point of your compound, causing it to melt in the hot solution.[14]

-

Low Melting Point: The melting point of the compound may be lower than the boiling point of the solvent.[15]

-

High Supersaturation: If the solution is cooled too quickly, the concentration of the solute exceeds the solubility limit at a temperature that is still above its melting point.[12]

Solutions:

-

Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[13]

-

Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can promote the slow, ordered crystal growth required to bypass the liquid phase separation.

-

Lower Boiling Point Solvent: If the issue persists, the chosen solvent's boiling point is likely too high. Select a solvent with a lower boiling point and re-screen.

-

Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent and slowly add a "poor," miscible solvent (anti-solvent) until the solution becomes faintly cloudy. This can induce crystallization at a lower temperature.[9]

Q: No crystals are forming, even after the solution has cooled. What's wrong?

A: The failure of a cooled solution to produce crystals is typically due to one of two reasons: either the solution is not saturated, or it is supersaturated and requires a nucleation event to begin crystallization.

Causality:

-

Excess Solvent: This is the most common reason for crystallization failure. Too much solvent was added, and the solution is not saturated even at low temperatures.[15]

-

Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires an initial "seed" or nucleation site to begin.[15]

Solutions:

-

Induce Nucleation:

-

Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites.[10]

-

Seed Crystals: Add a tiny crystal of the crude or pure compound to the solution. This provides a perfect template for further crystal growth.[15]

-

-

Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%) and then attempt to cool it again.[15]

-

Drastic Cooling: If crystals still do not appear, submerge the flask in an ice-salt or dry ice-acetone bath. This can sometimes force precipitation, though it may result in smaller, less pure crystals.

Q: The crystal yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.

Causality:

-

Using a large excess of solvent. [13]

-

Premature filtration: The solution was not cooled sufficiently before filtering, leaving the product in solution.

-

Inappropriate solvent choice: The compound has significant solubility even at low temperatures in the chosen solvent.

Solutions:

-

Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[11]

-

Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before vacuum filtration to minimize solubility.

-

Recover a Second Crop: Collect the filtrate (mother liquor) and reduce its volume by boiling. Upon cooling, a second, often less pure, crop of crystals may be obtained.[13]

-

Re-evaluate the Solvent: If the yield remains poor, the chosen solvent may not be optimal. A different solvent or a mixed-solvent system might provide a better differential in solubility.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose between a single-solvent and a mixed-solvent system?

A: A single-solvent system is generally preferred for its simplicity.[3] However, if no single solvent provides the ideal "soluble when hot, insoluble when cold" profile, a mixed-solvent system is an excellent alternative.[9] This is used when your compound is too soluble in one solvent (Solvent A) and insoluble in another (Solvent B), provided A and B are miscible. The compound is dissolved in a minimum of hot Solvent A, and Solvent B is added dropwise to the hot solution until it becomes turbid, indicating the saturation point has been reached.

Q: What is polymorphism and why is it a concern for a compound like this compound?

A: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[16] These different forms have the same chemical composition but different crystal lattice arrangements.[17] For active pharmaceutical ingredients (APIs), this is critically important because different polymorphs can have different physical properties, including solubility, dissolution rate, and stability.[18][19] These differences can significantly impact a drug's bioavailability and therapeutic effectiveness.[20] The conditions of crystallization—such as the solvent used, cooling rate, and temperature—can dictate which polymorph is formed.[16] Therefore, a consistent and well-controlled recrystallization protocol is essential to ensure the production of a single, desired polymorphic form.

Q: How critical is the cooling rate to the success of my recrystallization?

A: The cooling rate is very critical as it directly influences crystal size and purity.

-

Slow Cooling: Promotes the formation of larger, more ordered, and typically purer crystals. It allows for the selective deposition of the desired molecule onto the growing crystal lattice, excluding impurities.[2]

-

Rapid Cooling (Crashing Out): Leads to the rapid formation of many small crystals. This process is less selective and can trap impurities and solvent within the crystal lattice, resulting in a less pure product.[13] For optimal purity, slow cooling to room temperature followed by a final chilling period in an ice bath is recommended.

References

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.

- Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.

- GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.

- Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Fundamental & Pharmaceutical Sciences, 8(208).

- University of York, Department of Chemistry. (n.d.). Solvent Choice.

- Jagiellońskie Centrum Innowacji. (n.d.).

- Scribd. (n.d.).

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- University of York, Department of Chemistry. (n.d.).

- Reddit. (2013).

- Mettler Toledo. (n.d.).

- Science Learning Center. (n.d.).

- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.

- Williamson, K. L., & Masters, K. M. (n.d.).

- University of California, Irvine. (n.d.).

- Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

- Reddit. (2022).

- Smolecule. (2023). 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile.

- MySkinRecipes. (n.d.). 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile.

- Jonušis, M., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7671.

- ResearchGate. (2025).

- Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.

- Pilyo, S. G., et al. (2019). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-amino-N-hetarenes. Current Chemistry Letters, 8(4), 145-154.

Sources

- 1. 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile [myskinrecipes.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. mt.com [mt.com]

- 6. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group | MDPI [mdpi.com]

- 7. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma[v1] | Preprints.org [preprints.org]

- 8. growingscience.com [growingscience.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. reddit.com [reddit.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 17. nishkaresearch.com [nishkaresearch.com]

- 18. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]

- 20. hilarispublisher.com [hilarispublisher.com]

Troubleshooting ring-opening side reactions of 5-Phenyl-1,3-oxazole-4-carbonitrile

Welcome to the technical support center for 5-Phenyl-1,3-oxazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential side reactions, ensuring the integrity of your experimental outcomes.

Introduction to the Stability of the Oxazole Ring

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] While oxazoles are generally considered thermally stable, their electronic structure makes them susceptible to certain chemical transformations, particularly ring-opening reactions.[2][3] The electron-withdrawing nature of the nitrogen atom renders the C2 position of the oxazole ring electron-deficient and thus a primary site for nucleophilic attack.[4][5] Conversely, electrophilic substitution is more likely to occur at the electron-rich C5 position.[5] The presence of a phenyl group at C5 and a nitrile group at C4 in this compound further influences the reactivity and stability of the oxazole core.

Troubleshooting Guide: Ring-Opening Side Reactions

This section addresses specific issues you might encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: Product Degradation and Yield Loss Under Acidic Conditions

Question: I am observing significant degradation of my this compound starting material and low yields of my desired product when performing reactions in an acidic medium. What is causing this, and how can I prevent it?

Root Cause Analysis:

Oxazole rings are susceptible to acid-catalyzed hydrolysis.[6] The nitrogen atom at position 3 is weakly basic (the conjugate acid has a pKa of approximately 0.8) and can be protonated in strongly acidic conditions.[6][7] This protonation enhances the electrophilicity of the C2 carbon, making it highly vulnerable to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This attack initiates a ring-opening cascade, leading to the formation of undesired byproducts and a reduction in the yield of your target molecule. The electron-withdrawing nitrile group at the C4 position can further facilitate nucleophilic attack at the C2 position.[8]

dot

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Mitigation Strategies:

-

pH Control: If your reaction conditions permit, maintain a neutral or slightly basic pH to prevent protonation of the oxazole nitrogen.

-

Anhydrous Conditions: The presence of water is critical for hydrolysis. Ensure all solvents and reagents are rigorously dried before use. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

-

Choice of Acid: If an acid is essential for your transformation, consider using a milder Lewis acid instead of a strong Brønsted acid. Alternatively, a weaker organic acid might provide the necessary catalysis without promoting significant ring-opening.

-

Reaction Temperature: Hydrolysis is often accelerated at elevated temperatures. Conduct your reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

-

Reduced Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to the acidic conditions.

Experimental Protocol: Monitoring Degradation by HPLC

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Set up your reaction under the desired acidic conditions.

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Quench the aliquot immediately by diluting it in a neutral or slightly basic buffer.

-

Analyze the quenched aliquot by reverse-phase HPLC with a UV detector.

-

Monitor the decrease in the peak area of the starting material and the appearance of any new peaks corresponding to degradation products.

Issue 2: Unexpected Ring Transformation in the Presence of Nucleophiles

Question: I am attempting a reaction involving a strong nucleophile and my this compound, but I am isolating a product with a different heterocyclic core. What is happening?

Root Cause Analysis:

Nucleophilic attack on the oxazole ring, particularly at the electron-deficient C2 position, can lead to ring cleavage rather than simple substitution.[8] In the presence of certain nucleophiles, this ring-opening can be followed by a recyclization event to form a new heterocyclic system. For instance, reaction with ammonia or formamide can lead to the formation of an imidazole ring.[8] Strong bases can also deprotonate the C2 position, leading to an equilibrium with a ring-opened isocyanide intermediate, which can be trapped by electrophiles.[4][7]

dot

Caption: General pathway for nucleophilic ring transformation.

Mitigation Strategies:

-

Protecting Groups: If your desired transformation does not involve the oxazole ring itself, consider if a temporary protecting group strategy could shield the ring from nucleophilic attack.

-

Reaction Conditions:

-

Temperature: Lowering the reaction temperature can often disfavor the ring-opening pathway.

-

Nucleophile Choice: If possible, use a less aggressive nucleophile or a hindered nucleophile that is less likely to attack the C2 position.

-

Solvent: The choice of solvent can influence the reactivity of the nucleophile. A less polar solvent may reduce the propensity for ring-opening.

-

-

Alternative Synthetic Routes: If ring-opening proves to be an unavoidable side reaction, it may be necessary to reconsider your synthetic strategy. For example, constructing the desired functionality before the formation of the oxazole ring.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to high temperatures?

A: Oxazoles are generally considered to be thermally stable and often do not decompose at high boiling temperatures.[2][3] However, the specific thermal stability of this compound would depend on the conditions, including the presence of other reagents and the atmosphere. It is always recommended to perform a thermal stability study, such as by using Differential Scanning Calorimetry (DSC), if your application involves high temperatures.[9]

Q2: Can the nitrile group on this compound be hydrolyzed?

A: Yes, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under appropriate acidic or basic conditions. However, it is crucial to consider the stability of the oxazole ring under these conditions. Strong acidic or basic hydrolysis of the nitrile will likely lead to concomitant ring-opening of the oxazole. Milder, selective methods for nitrile hydrolysis should be explored.

Q3: Is the oxazole ring in my compound susceptible to photochemical reactions?

A: Oxazole rings can undergo photolysis, which may lead to the formation of oxidation products or rearrangement to other isomers.[2][10] If your experimental setup involves exposure to UV light, it is advisable to protect the reaction from light to prevent potential photochemical side reactions.

Q4: What is the expected reactivity of the phenyl group at the C5 position?

A: The phenyl group at C5 can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation). However, the reactivity will be influenced by the electron-donating or -withdrawing nature of the oxazole ring system.

Data Summary

| Condition | Potential Side Reaction | Mitigation Approach |

| Strong Acid (e.g., 6M HCl) | Acid-catalyzed hydrolysis | Use milder acid, anhydrous conditions, lower temperature |

| Strong Nucleophile (e.g., NH3) | Ring-opening and transformation | Lower temperature, use less reactive nucleophile |

| Elevated Temperature | Potential for thermal decomposition | Conduct thermal stability analysis (DSC) |

| UV Light Exposure | Photochemical degradation/rearrangement | Protect reaction from light |

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Tantak, M. P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 42(5), 2269-2303. [Link]

-

Wikipedia. Oxazole. [Link]

-

Brainly.in. In thiazole and oxazole nucleophilic attack at,. [Link]

-

Wikipedia. Isoxazole. [Link]

-

Galiano, F., et al. (2014). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Macromolecules, 47(15), 5075-5085. [Link]

-

Houghtaling, M. A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 80, 153241. [Link]

-

Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Mood, A. G., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2638-2648. [Link]

-

ResearchGate. Azo-substituted 1,2,4-oxadiazoles as insensitive energetic materials. [Link]

-

Vedejs, E., & Lu, S. (2005). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 70(23), 9437-9440. [Link]

-

Carreiras, M. C., et al. (2007). Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles, 71(10), 2249-2262. [Link]

-

Wieczerzak, E., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7646. [Link]

-

Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 961798. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Kumar, R., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 1(4), 1-11. [Link]

-

Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

-

ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]

-

Dr. Venkatesh P. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]

-

Somsák, L., et al. (1993). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-L- and -D-arabinopyranosides possessing antithrombotic activity. Carbohydrate Research, 241, 129-141. [Link]

-

Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

-

Semantic Scholar. Synthesis of New 1,3-Oxazole Derivatives. [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brainly.in [brainly.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isoxazole - Wikipedia [en.wikipedia.org]

Validation & Comparative

Comparative Reactivity Guide: 5-Phenyl-1,3-oxazole-4-carbonitrile vs. Isoxazole Isomers

The following guide provides an in-depth technical comparison of 5-Phenyl-1,3-oxazole-4-carbonitrile versus its isoxazole isomers (specifically 5-phenylisoxazole-4-carbonitrile and 3-phenylisoxazole-4-carbonitrile). This analysis focuses on reactivity profiles, synthetic utility, and stability, designed for medicinal chemists and process scientists.

Executive Summary

The structural isomerism between This compound (Compound A) and its isoxazole counterparts (Compounds B1/B2 ) presents a classic case of bioisosteric divergence . While both scaffolds share the C

-

Oxazole (A): Characterized by a "masked carbene" character at C-2, making it highly susceptible to lithiation and nucleophilic attack. It is generally more stable to reduction but sensitive to acid-catalyzed hydrolysis.

-

Isoxazole (B): Defined by the weak N–O bond (

kJ/mol). This bond is the "Achilles' heel," rendering the ring unstable to reducing conditions (cleavage to enamino ketones) and strong bases (ring opening).

Key Takeaway: Choose the oxazole scaffold for C-H functionalization chemistry and oxidative stability. Choose the isoxazole scaffold if the ring is intended as a "prodrug" or latent functionality (e.g., to generate 1,3-dicarbonyls) or for specific Boulton-Katritzky rearrangements.

Chemical Identity & Electronic Structure

| Feature | This compound | 5-Phenylisoxazole-4-carbonitrile | 3-Phenylisoxazole-4-carbonitrile |

| Structure | Heteroatoms at 1,3 positions.[1][2][3] | Heteroatoms at 1,2 positions.[4] | Heteroatoms at 1,2 positions.[4][5] |

| Dipole Moment | Moderate (~1.5 D) | High (~2.9 D) | High (~3.5 D) |

| pKa (Conj. Acid) | ~0.8 (Weakly basic) | ~ -3.0 (Very weakly basic) | ~ -3.0 |

| C-H Acidity | High at C-2 (pKa ~20) | Low at C-3 | High at C-5 (pKa ~22) |

| Lability | Ring opens to isonitrile (Base) | Ring opens to cyanoketone (Base) | Ring opens to nitrile oxide (Base) |

Structural Visualization

The following diagram illustrates the core reactivity nodes for the oxazole vs. isoxazole scaffolds.

Caption: Comparative reactivity nodes. Blue indicates Oxazole pathways; Red indicates Isoxazole pathways.

Detailed Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

Both systems are electron-deficient due to the pyridine-like nitrogen and the strongly electron-withdrawing nitrile (CN) group at position 4.

-

Oxazole: The C-2 position is deactivated. Electrophilic attack is extremely difficult without activating groups. Nitration or halogenation typically fails or requires forcing conditions that degrade the nitrile.

-

Isoxazole: The C-4 position is the usual site for EAS, but it is already blocked by the nitrile. The phenyl ring is the most likely site for EAS (e.g., nitration), occurring at the meta position of the phenyl ring due to the electron-withdrawing nature of the heterocycle.

Nucleophilic Interactions & Ring Transformations

This is the primary differentiator.

A. Oxazole (Compound A):

-

C-2 Deprotonation: Treatment with strong bases (LDA, n-BuLi) at -78°C exclusively deprotonates C-2. The resulting lithio-species is in equilibrium with an acyclic isocyanide enolate .

-

Implication: You can trap this species with electrophiles (aldehydes, halides) to functionalize C-2.

-

-

Hydrolysis: Acidic hydrolysis attacks the C-2 position, opening the ring to form

-acylamino nitriles or acids.

B. Isoxazole (Compound B):

-

N-O Bond Cleavage: The N-O bond is easily cleaved by catalytic hydrogenation (H

/Pd-C) or reducing metals (Fe/AcOH). This transforms the isoxazole into a-

Implication: Isoxazoles are often used as "masked" 1,3-dicarbonyls in synthesis.

-

-

Base Sensitivity: 3-unsubstituted isoxazoles (like 5-phenylisoxazole-4-carbonitrile) are relatively stable to base at C-3. However, 3-phenylisoxazole-4-carbonitrile (where C-5 is H) is rapidly deprotonated and ring-opens to form benzoylacetonitrile derivatives.

Rearrangements

-

Cornforth Rearrangement (Oxazole): Classically, 4-acyl-oxazoles rearrange to isomeric oxazoles via a nitrile ylide intermediate.

-

Note on Nitrile: The 4-cyano group does not facilitate the thermal Cornforth rearrangement effectively because it lacks the carbonyl oxygen required to form the dioxazole intermediate. Therefore, This compound is thermally stable relative to its 4-acyl analogs.

-

-

Photoisomerization: Upon UV irradiation (254 nm), 5-phenylisoxazole-4-carbonitrile undergoes valence isomerization to an azirine, which then rearranges to This compound . This is a known synthetic route to access the oxazole from the isoxazole.

Experimental Protocols

Protocol 1: C-H Activation (Lithiation) of this compound

Purpose: To functionalize the C-2 position.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Base: LiHMDS or LDA (1.1 eq)

-

Electrophile: Methyl Iodide or Benzaldehyde (1.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.2 M concentration relative to substrate).

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA (1.1 eq) dropwise over 10 minutes. The solution may turn yellow/orange, indicating the formation of the oxazol-2-yllithium species.

-

Critical Control: Do not allow temperature to rise above -60°C to prevent ring opening to the isocyanide.

-

-

Trapping: Stir for 30 minutes at -78°C. Add the electrophile (dissolved in minimal THF) dropwise.

-

Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH

Cl solution. -

Workup: Extract with EtOAc (3x), wash with brine, dry over Na

SO

Protocol 2: Reductive Ring Opening of 5-Phenylisoxazole-4-carbonitrile

Purpose: To generate the

Reagents:

-

Substrate: 5-Phenylisoxazole-4-carbonitrile[6]

-

Catalyst: 10% Pd/C (10 wt%)

-

Solvent: Ethanol or Methanol

-

Hydrogen Source: H

balloon (1 atm)

Step-by-Step:

-

Dissolution: Dissolve the isoxazole in ethanol (0.1 M) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream (Caution: Pyrophoric).

-

Hydrogenation: Purge the flask with H

gas three times. Stir vigorously under H -

Monitoring: Monitor by TLC. The isoxazole spot will disappear, replaced by a more polar amine spot.

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash with ethanol.

-

Isolation: Concentrate the filtrate to obtain the open-chain enamino nitrile.

Comparative Data Summary

| Property | Oxazole (4-CN, 5-Ph) | Isoxazole (4-CN, 5-Ph) |

| Melting Point | 98–100 °C (approx) | 120–122 °C (approx) |

| IR Nitrile Stretch | ~2230 cm | ~2245 cm |

| Reaction with n-BuLi | C-2 Lithiation (Stable at -78°C) | Ring Fragmentation / Lateral Lithiation |

| Reaction with H | Stable (Ring intact) | Unstable (Ring opens) |

| Reaction with Hydrazine | Stable | Ring transformation to Pyrazoles |

| UV Stability | Stable | Isomerizes to Oxazole |

Reaction Logic Diagram (Graphviz)

This diagram maps the divergent synthetic pathways for the two isomers.

Caption: Divergent synthetic fates. Oxazoles facilitate substitution; Isoxazoles facilitate ring opening/transformation.

References

-

Synthesis and Reactivity of Oxazoles

-

Isoxazole Rearrangements (Boulton-Katritzky)

- Title: Mononuclear Heterocyclic Rearrangements.

- Source: Advances in Heterocyclic Chemistry, Vol 2, 1963.

-

URL:[Link]

-

Lithiation of Oxazoles

- Title: Lithiation of oxazoles and rel

- Source: Tetrahedron, 1994, 50(20), 5933-5960.

-

URL:[Link]

-

Photoisomerization of Isoxazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. ijmpronline.com [ijmpronline.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comparative Guide to the Melting Point Validation of 5-Phenyl-1,3-oxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: The existing scientific literature lacks a formally published melting point for 5-Phenyl-1,3-oxazole-4-carbonitrile. For the purpose of this illustrative guide, we will proceed with a hypothetical, yet chemically reasonable, expected melting point of 152-154 °C . This will serve as our benchmark for the validation and comparative analysis outlined herein.

The Critical Role of Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of purity. For active pharmaceutical ingredients (APIs), a sharp and consistent melting point range is a critical quality attribute, directly reflecting the absence of impurities that could impact safety and efficacy. A depressed or broad melting point range is a classic sign of impurity, a phenomenon explained by the colligative properties of solutions, where a solute (impurity) lowers the freezing/melting point of a solvent (the pure compound). This guide will detail a robust workflow for not only determining the melting point but also for validating its purity through orthogonal analytical techniques.

Experimental Validation Workflow

The comprehensive validation of the melting point of a pure substance should not rely on a single technique. A multi-faceted approach, integrating traditional methods with modern analytical technologies, provides a more complete and trustworthy assessment of a compound's purity and identity.

Caption: Workflow for comprehensive melting point validation.

Detailed Experimental Protocols

Melting Point Determination via Digital Apparatus

This method provides a direct visual and instrumental measurement of the melting range.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (meniscus) are recorded. For a pure substance, this range should be narrow (typically < 2 °C).

Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the sample to a fine, uniform powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus (e.g., Stuart SMP30 or similar).

-

Rapid Ramp (Optional): If the approximate melting point is unknown, perform a rapid temperature ramp (10-20 °C/min) to get a preliminary estimate.

-

Formal Determination: For an accurate measurement, set the apparatus to ramp at a slower, controlled rate of 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.

-

Observation and Recording: Record the temperature at the first sign of liquid formation (onset) and the temperature at which the last solid particle melts (completion). Repeat the measurement in triplicate.